Cas no 1427188-61-1 (rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine)
1427188-61-1 structure
Product Name:rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine
Numéro CAS:1427188-61-1
Le MF:C35H30BF10P
Mégawatts:682.381505489349
CID:5689556
Update Time:2024-02-03
rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine Propriétés chimiques et physiques
Nom et identifiant
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- rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine
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- Piscine à noyau: 1S/C35H30BF10P/c1-14-10-16(3)34(17(4)11-14)47(35-18(5)12-15(2)13-19(35)6)21-9-7-8-20(21)36(22-24(37)28(41)32(45)29(42)25(22)38)23-26(39)30(43)33(46)31(44)27(23)40/h10-13,20-21H,7-9H2,1-6H3/t20-,21-/m1/s1
- La clé Inchi: BNQMRAFLXATZBD-NHCUHLMSSA-N
- Sourire: P([C@@H]1CCC[C@H]1B(C1=C(F)C(F)=C(F)C(F)=C1F)C1=C(F)C(F)=C(F)C(F)=C1F)(C1=C(C)C=C(C)C=C1C)C1=C(C)C=C(C)C=C1C
Propriétés expérimentales
- Point de fusion: 206 °C
- Point d'ébullition: 595.1±50.0 °C(Predicted)
rel-[(1R,2R)-2-[Bis(2,3,4,5,6-pentafluorophenyl)boryl]cyclopentyl]bis(2,4,6-trimethylphenyl)phosphine Littérature connexe
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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